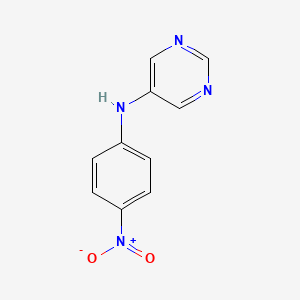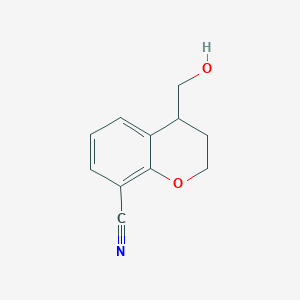![molecular formula C12H16O2SSi B8671516 trimethyl-[2-(4-methylsulfonylphenyl)ethynyl]silane](/img/structure/B8671516.png)
trimethyl-[2-(4-methylsulfonylphenyl)ethynyl]silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
trimethyl-[2-(4-methylsulfonylphenyl)ethynyl]silane is an organosilicon compound that features a phenylethynyl group substituted with a methanesulfonyl moiety and a trimethylsilyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of trimethyl-[2-(4-methylsulfonylphenyl)ethynyl]silane typically involves the Sonogashira coupling reaction. This reaction is carried out between 4-iodo-methanesulfonylbenzene and trimethylsilylacetylene in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere . The reaction conditions often include the use of a base such as triethylamine and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the Sonogashira coupling reaction. This would require optimization of reaction parameters to ensure high yield and purity, as well as the implementation of efficient purification techniques such as column chromatography or recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
trimethyl-[2-(4-methylsulfonylphenyl)ethynyl]silane undergoes various types of chemical reactions, including:
Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution.
Oxidation Reactions: The methanesulfonyl group can be oxidized to form sulfone derivatives.
Coupling Reactions: The phenylethynyl group can participate in cross-coupling reactions such as Suzuki-Miyaura and Sonogashira couplings.
Common Reagents and Conditions
Substitution Reactions: Reagents such as fluoride ions (e.g., TBAF) are commonly used to remove the trimethylsilyl group.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically employed.
Major Products
Substitution Reactions: Formation of phenylethynyl derivatives.
Oxidation Reactions: Formation of sulfone derivatives.
Coupling Reactions: Formation of biaryl or diaryl acetylene compounds.
Aplicaciones Científicas De Investigación
trimethyl-[2-(4-methylsulfonylphenyl)ethynyl]silane has several applications in scientific research:
Biology: Potential use in the development of bioactive molecules and probes for biological studies.
Medicine: Investigated for its role in the synthesis of pharmaceutical intermediates and active compounds.
Industry: Utilized in the production of advanced materials and polymers with specific properties.
Mecanismo De Acción
The mechanism of action of trimethyl-[2-(4-methylsulfonylphenyl)ethynyl]silane involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The phenylethynyl group allows for π-conjugation and electronic interactions, while the methanesulfonyl group can undergo oxidation and substitution reactions. The trimethylsilyl group provides stability and can be selectively removed under specific conditions .
Comparación Con Compuestos Similares
Similar Compounds
trimethyl-[2-(4-methylsulfonylphenyl)ethynyl]silane: vs. : The latter has a bulkier silyl group, which may affect its reactivity and steric properties.
This compound: vs. : The dimethyl variant has a smaller silyl group, potentially leading to different reactivity and stability.
Uniqueness
This compound is unique due to its combination of a methanesulfonyl group and a trimethylsilyl group, which provides a balance of reactivity and stability. This makes it a versatile intermediate in organic synthesis and a valuable compound for various applications in scientific research .
Propiedades
Fórmula molecular |
C12H16O2SSi |
|---|---|
Peso molecular |
252.41 g/mol |
Nombre IUPAC |
trimethyl-[2-(4-methylsulfonylphenyl)ethynyl]silane |
InChI |
InChI=1S/C12H16O2SSi/c1-15(13,14)12-7-5-11(6-8-12)9-10-16(2,3)4/h5-8H,1-4H3 |
Clave InChI |
QETDHHAGINUTBO-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)C#CC1=CC=C(C=C1)S(=O)(=O)C |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
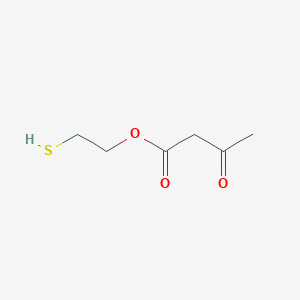
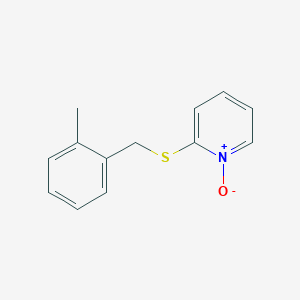
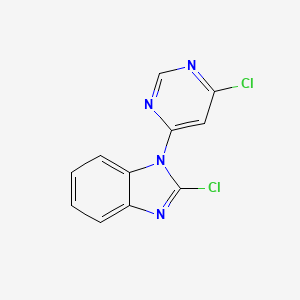
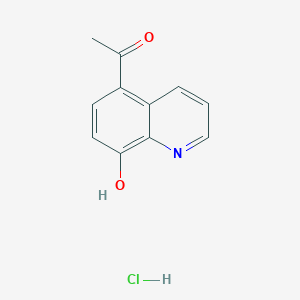
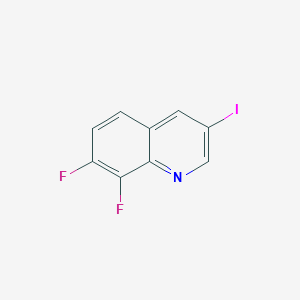
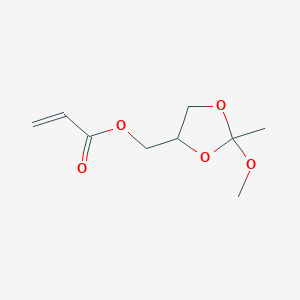
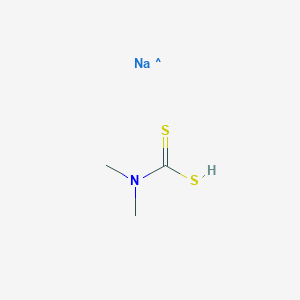
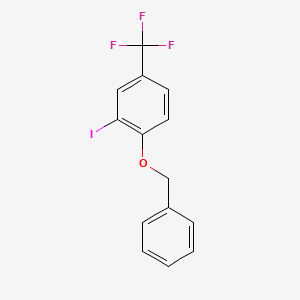
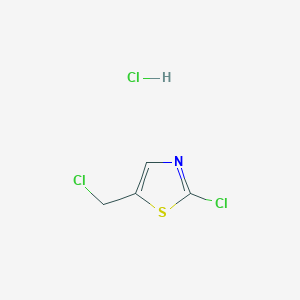
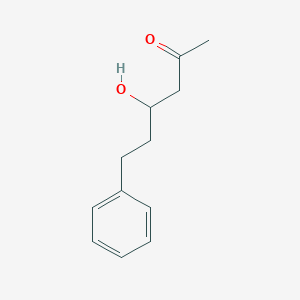
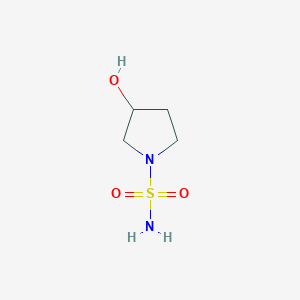
![6-Chlorobenzo[d][1,3]dioxol-5-ol](/img/structure/B8671520.png)
